molecular formula C59H92O4 B023937 Ubiquinol CAS No. 992-78-9

Ubiquinol

Numéro de catalogue: B023937
Numéro CAS: 992-78-9
Poids moléculaire: 865.4 g/mol
Clé InChI: QNTNKSLOFHEFPK-UPTCCGCDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Analyse Des Réactions Chimiques

Types de réactions : L’ubiquinol subit principalement des réactions redox, où il alterne entre sa forme réduite (this compound) et sa forme oxydée (ubiquinone) . Ce cycle redox est crucial pour son rôle dans la production d’énergie cellulaire et la protection antioxydante .

Réactifs et conditions courantes :

Principaux produits formés : Les principaux produits formés à partir de ces réactions sont l’this compound et l’ubiquinone, qui participent à la chaîne de transport des électrons dans les mitochondries pour produire de l’ATP .

4. Applications de la recherche scientifique

L’this compound a une large gamme d’applications de recherche scientifique dans divers domaines :

Chimie :

Biologie :

Médecine :

Industrie :

Applications De Recherche Scientifique

Fatigue Management

Recent studies have demonstrated that ubiquinol can effectively alleviate mild fatigue in healthy individuals. A double-blind, placebo-controlled trial evaluated the impact of this compound intake on participants experiencing fatigue for over a month. Participants received either 100 mg or 150 mg of this compound daily for 12 weeks. Results indicated a significant reduction in subjective fatigue levels and improved cognitive task performance compared to the placebo group. Serum this compound levels increased significantly, correlating positively with relaxation and motivation post-task .

Cardiovascular Health

This compound plays a crucial role in cardiovascular health due to its antioxidant properties and involvement in mitochondrial energy production. A systematic review encompassing numerous randomized controlled trials revealed that CoQ10 supplementation, particularly in its this compound form, can reduce cardiovascular risk factors, lower blood pressure, and improve heart function. For instance, a study involving patients with atrial fibrillation showed that those taking CoQ10 had significantly fewer incidents compared to the placebo group after one year .

Neurodegenerative Diseases

The potential of this compound in treating neurodegenerative diseases such as Parkinson's and Alzheimer's has been explored extensively. Its antioxidant capacity helps mitigate oxidative stress, a significant factor in neuronal degeneration. A review highlighted that this compound supplementation could enhance mitochondrial function and reduce symptoms associated with these conditions. In clinical settings, patients reported improved quality of life metrics when supplemented with this compound over extended periods .

Quality of Life Improvements

Long-term studies have shown that this compound intake can significantly improve the quality of life (QOL) among community residents. One study assessed the effects of long-term supplementation on various health markers and found notable enhancements in physical well-being and psychological health indicators among participants . The data suggest that this compound may serve as a valuable adjunct therapy for maintaining overall health as individuals age.

Case Studies Overview

StudyPopulationDosageDurationKey Findings
Study on Fatigue ReliefHealthy adults100 mg & 150 mg12 weeksSignificant reduction in fatigue; improved cognitive performance
Cardiovascular Risk FactorsPatients with atrial fibrillationVaries1 yearFewer incidents of AF in CoQ10 group compared to placebo
Neurodegenerative DiseasesPatients with Parkinson's/Alzheimer'sVariesLong-termImproved QOL metrics; enhanced mitochondrial function
Community Residents QOL StudyGeneral populationVariesLong-termNotable improvements in physical and psychological health

Activité Biologique

Ubiquinol, the reduced form of coenzyme Q10 (CoQ10), plays a critical role in cellular energy production and acts as a potent antioxidant. It is involved in the mitochondrial electron transport chain, facilitating ATP synthesis, and protecting cells from oxidative damage. This article provides a detailed overview of the biological activity of this compound, including its mechanisms, clinical implications, and relevant research findings.

This compound functions primarily through two mechanisms:

  • Energy Production : this compound is essential in the mitochondrial respiratory chain, where it transfers electrons between complex I (NADH dehydrogenase) and complex III (cytochrome bc1 complex). This electron transfer is vital for ATP synthesis via oxidative phosphorylation .
  • Antioxidant Activity : As an antioxidant, this compound neutralizes free radicals and reactive oxygen species (ROS), thereby preventing cellular damage. It can regenerate other antioxidants like vitamin E, enhancing overall antioxidant capacity .

2. Clinical Implications

This compound supplementation has been associated with various health benefits:

  • Cardiovascular Health : Studies indicate that this compound can improve endothelial function and reduce oxidative stress in patients with heart disease. For instance, a clinical trial found that this compound supplementation led to significant reductions in cardiovascular mortality among elderly individuals .
  • Exercise Performance : Research shows that this compound supplementation can enhance exercise performance by improving energy metabolism and reducing fatigue during high-intensity workouts . A study demonstrated that athletes who supplemented with this compound exhibited improved exercise capacity and recovery times.
  • Neurological Health : this compound may have neuroprotective effects. Research has suggested potential benefits in neurodegenerative diseases like Parkinson's and Alzheimer's due to its ability to mitigate oxidative stress and improve mitochondrial function .

Case Study 1: Cardiovascular Benefits

A double-blind placebo-controlled trial assessed the impact of this compound on patients with heart failure. The results indicated that those receiving this compound showed improved left ventricular function and reduced oxidative stress markers compared to the placebo group. This suggests that this compound could be a valuable adjunct therapy for heart failure management.

Case Study 2: Exercise Performance

In a study involving trained athletes, participants who took this compound showed a significant increase in peak oxygen uptake (VO2 max) compared to those who received a placebo. The findings underscore the potential of this compound to enhance athletic performance through improved energy metabolism during strenuous activities .

4. Comparative Data on Ubiquinone vs. This compound

FeatureUbiquinoneThis compound
Oxidation StateOxidizedReduced
Antioxidant ActivityModerateHigh
BioavailabilityLowerHigher
Role in Energy MetabolismElectron acceptorElectron donor

5. Future Directions in Research

Emerging studies are exploring the potential of this compound in various health conditions beyond cardiovascular health, including metabolic syndromes and chronic fatigue syndrome. Further research is needed to establish optimal dosages and long-term effects of supplementation.

Q & A

Basic Research Questions

Q. What experimental models are commonly used to evaluate Ubiquinol’s role in mitochondrial protection against oxidative stress?

this compound’s antioxidant effects are typically studied in in vitro mitochondrial assays and animal models of oxidative stress. For example, studies using bovine serum albumin (BSA) exposed to peroxynitrite (ONOO⁻) demonstrate this compound’s ability to reduce protein nitration by competing with tyrosine residues for reactive intermediates . Rodent models of ischemic retina or heart failure (e.g., Dahl S rats) are employed to assess this compound’s inhibition of apoptotic pathways (e.g., Bax/Bad/Bcl-xL signaling) and mitochondrial preservation using techniques like Western blotting for caspase-3 cleavage and immunohistochemistry for cell survival markers .

Q. How does this compound’s bioavailability compare to Ubiquinone in clinical studies?

Bioavailability studies use plasma concentration measurements via high-performance liquid chromatography (HPLC) to compare absorption. Randomized controlled trials (RCTs) show this compound achieves up to 62% higher plasma CoQ10 levels than Ubiquinone due to its reduced form bypassing enzymatic conversion steps . However, inter-individual variability in Ubiquinone metabolism necessitates stratified analyses in trial designs .

Q. What standardized methodologies ensure this compound stability in experimental preparations?

this compound’s susceptibility to oxidation requires anaerobic handling and stabilization with lipid-based carriers (e.g., softgel encapsulation). Kaneka Corporation’s patented method uses yeast fermentation-derived this compound with controlled oxygen exposure during synthesis . In vitro assays often include antioxidants like ascorbate to preserve this compound’s reduced state during kinetic studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy across cardiovascular trials?

Meta-analyses of RCTs reveal discrepancies in outcomes (e.g., mortality reduction in heart failure vs. neutral effects in hypertension). These contradictions arise from variability in dosing (e.g., 90–300 mg/day), patient demographics (e.g., age-related CoQ10 synthesis decline), and this compound’s interaction with statins . Stratified subgroup analyses and standardized endpoints (e.g., echocardiographic metrics for diastolic function) are critical for harmonizing data .

Q. What experimental designs optimize this compound dosage and delivery in preclinical models?

Dose-response studies in rodent models (e.g., Dahl S rats fed 2 mg/100 g this compound) use repeated-measures ANOVA to correlate blood pressure changes with mitochondrial integrity . For ocular studies, dietary supplementation (1% this compound) in mice demonstrates retinal ganglion cell survival via Brn3a immunohistochemistry, requiring strict control of intraocular pressure (IOP) and body weight to isolate treatment effects .

Q. How does this compound modulate the Bax/Bad/Bcl-xL apoptotic pathway in ischemic tissues?

Mechanistic studies combine phospho-specific antibodies (e.g., phospho-Bad Ser112) and mitochondrial protein extraction to quantify pathway activity. This compound preserves Bcl-xL expression and inhibits Bax activation in ischemic retinas, measured via ELISA and flow cytometry . Computational modeling of second-order rate constants (e.g., this compound oxidation by ONOO⁻) further quantifies its antioxidant capacity .

Q. What statistical approaches address small sample sizes in pilot studies of this compound’s neuroprotective effects?

Pilot studies (e.g., autism trials with this compound supplementation) use non-parametric tests (e.g., Mann-Whitney U) and effect size calculations to mitigate low power . For longitudinal data (e.g., blood pressure trends in rats), mixed-effects models account for intra-subject variability .

Q. Methodological Guidance

Q. How should researchers validate this compound’s purity and concentration in vitro?

UV-Vis spectroscopy (peak absorption at 294 nm for this compound vs. 268 nm for Ubiquinone) and mass spectrometry confirm purity . Quantification via redox cycling assays (e.g., using cytochrome c as an electron acceptor) ensures accurate molarity in kinetic studies .

Q. What controls are essential for isolating this compound-specific effects in cellular assays?

Include Ubiquinone-treated controls and mitochondrial uncouplers (e.g., FCCP) to differentiate this compound’s antioxidant activity from respiratory chain effects . For apoptosis assays, caspase inhibitors (e.g., Z-VAD-FMK) validate pathway specificity .

Q. How can open-access data repositories enhance reproducibility in this compound research?

PLOS-compliant studies require deposition of raw datasets (e.g., echocardiographic measurements, Western blot densitometry) in public repositories like Figshare. Detailed protocols for this compound preparation and animal models must accompany supplementary materials .

Q. Key Data from Evidence

  • This compound oxidation kinetics : 22% of ONOO⁻ oxidizes this compound in initial reaction phases, with nonlinear behavior at [ONOO⁻]/[UQH2] > 4 .
  • Cardiac outcomes : this compound reduces left ventricular wall thickness by 15% in hypertensive rats (p<0.05) .
  • Retinal protection : 1% dietary this compound increases RGC survival by 40% in ischemic mice (p<0.01) .

Propriétés

IUPAC Name

2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-5,6-dimethoxy-3-methylbenzene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H92O4/c1-44(2)24-15-25-45(3)26-16-27-46(4)28-17-29-47(5)30-18-31-48(6)32-19-33-49(7)34-20-35-50(8)36-21-37-51(9)38-22-39-52(10)40-23-41-53(11)42-43-55-54(12)56(60)58(62-13)59(63-14)57(55)61/h24,26,28,30,32,34,36,38,40,42,60-61H,15-23,25,27,29,31,33,35,37,39,41,43H2,1-14H3/b45-26+,46-28+,47-30+,48-32+,49-34+,50-36+,51-38+,52-40+,53-42+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNTNKSLOFHEFPK-UPTCCGCDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1O)OC)OC)O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C(=C1O)OC)OC)O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H92O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90912840
Record name Dihydrocoenzyme Q10
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90912840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

865.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ubiquinol-10
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013111
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

992-78-9, 5677-55-4
Record name Dihydrocoenzyme Q10
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=992-78-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ubiquinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000992789
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ubiquinol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11340
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dihydrocoenzyme Q10
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90912840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name UBIQUINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9NL0C577Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ubiquinol-10
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013111
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ubiquinol
Reactant of Route 2
Reactant of Route 2
Ubiquinol
Reactant of Route 3
Reactant of Route 3
Ubiquinol
Reactant of Route 4
Reactant of Route 4
Ubiquinol
Reactant of Route 5
Ubiquinol
Reactant of Route 6
Ubiquinol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.